4-Benzyl-2-morpholineacetonitrile
Overview
Description
4-Benzyl-2-morpholineacetonitrile is an organic compound with the molecular formula C13H16N2O. It is a versatile compound used in various scientific research applications due to its unique chemical structure and properties .
Scientific Research Applications
4-Benzyl-2-morpholineacetonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2-morpholineacetonitrile typically involves the reaction of benzyl chloride with morpholine in the presence of a base, followed by the addition of acetonitrile. This process can be carried out under mild conditions, making it efficient and cost-effective .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-2-morpholineacetonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where different functional groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl morpholine derivatives, while reduction can produce different morpholine-based compounds .
Mechanism of Action
The mechanism of action of 4-Benzyl-2-morpholineacetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the context of its use and the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-Benzyl-2-morpholineacetonitrile include:
- 4-Benzylmorpholine
- 2-Morpholineacetonitrile
- Benzylacetonitrile
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the benzyl group and the morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in research and industrial applications .
Properties
IUPAC Name |
2-(4-benzylmorpholin-2-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c14-7-6-13-11-15(8-9-16-13)10-12-4-2-1-3-5-12/h1-5,13H,6,8-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCDTSZTCIFXNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390619 | |
Record name | (4-Benzylmorpholin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57962-45-5 | |
Record name | (4-Benzylmorpholin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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